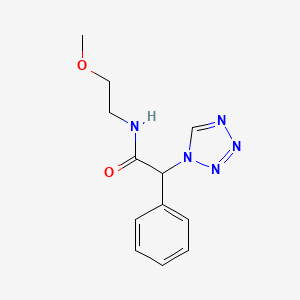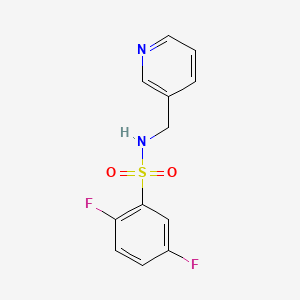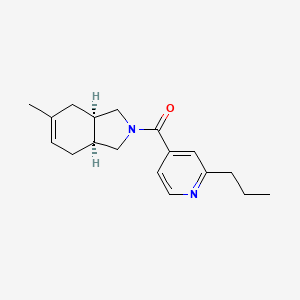
N-(2-methoxyethyl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide, commonly known as MPA, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of MPA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. MPA has been found to inhibit the activity of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure and fluid balance. It has also been shown to inhibit the activity of cyclooxygenase (COX), which is involved in the production of inflammatory mediators. Additionally, MPA has been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
MPA has been found to have a number of biochemical and physiological effects in the body. It has been shown to lower blood pressure and improve cardiac function in animal models of hypertension and heart failure. MPA has also been found to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of many chronic diseases. Additionally, MPA has been found to improve glucose and lipid metabolism, making it a potential candidate for the treatment of type 2 diabetes and metabolic syndrome.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPA in lab experiments is its high purity and stability. MPA is a well-characterized compound that can be easily synthesized and purified in large quantities. Additionally, MPA has been extensively studied for its potential applications in scientific research, making it a valuable tool for researchers in various fields. However, one of the limitations of using MPA in lab experiments is its potential toxicity and side effects. As with any chemical compound, MPA should be handled with care and used in accordance with proper safety protocols.
Zukünftige Richtungen
There are many potential future directions for the research of MPA. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. MPA has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential clinical applications. Additionally, MPA has been found to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases and cancer. Further research is needed to determine the full extent of MPA's therapeutic potential in these areas.
Synthesemethoden
The synthesis of MPA involves the reaction of 2-phenyl-2-(1H-tetrazol-1-yl)acetic acid with 2-methoxyethylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified by column chromatography or recrystallization to obtain MPA in high yield and purity.
Wissenschaftliche Forschungsanwendungen
MPA has been found to have a wide range of potential applications in scientific research. It has been studied for its effects on the central nervous system, cardiovascular system, and immune system. MPA has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has also been studied for its potential use in the treatment of hypertension and heart failure. MPA has been found to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases and cancer.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-2-phenyl-2-(tetrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-19-8-7-13-12(18)11(17-9-14-15-16-17)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAVYMKNERNNJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(C1=CC=CC=C1)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5398012.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5398015.png)
![[3-oxo-3-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)propyl]amine hydrochloride](/img/structure/B5398033.png)
![1-(4-chlorobenzyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5398037.png)
![N-[1-(4-methoxyphenyl)propyl]-2-methylpropanamide](/img/structure/B5398046.png)
![[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B5398052.png)
![1-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazol-5-amine](/img/structure/B5398064.png)
![4-nitro-N'-[1-(2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide](/img/structure/B5398079.png)
![2-[4-(6-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]ethanol](/img/structure/B5398088.png)
![3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol](/img/structure/B5398101.png)
![3-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide](/img/structure/B5398108.png)
![N-(5-benzyl-1,3-thiazol-2-yl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5398112.png)
